2-Ethyl-3-methylbutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

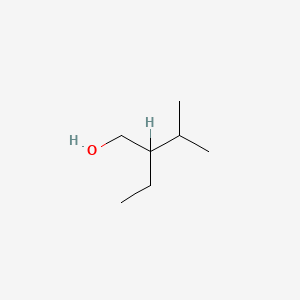

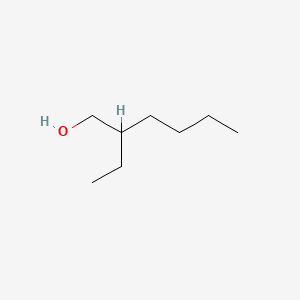

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFPTMSBXBVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305587 | |

| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32444-34-1 | |

| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Ethyl-3-methylbutan-1-ol. The information is presented to support research, development, and application activities involving this branched-chain primary alcohol. All quantitative data has been summarized in structured tables for ease of reference, and a representative experimental workflow for its synthesis is provided.

Chemical Identity and Structure

This compound is a chiral organic compound with the systematic IUPAC name This compound . It possesses a seven-carbon backbone with a primary alcohol functional group. The presence of two stereocenters at positions 2 and 3 gives rise to four possible stereoisomers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 32444-34-1 (for the racemic mixture)[1] |

| Molecular Formula | C₇H₁₆O[2] |

| Canonical SMILES | CCC(C(C)C)CO[1] |

| InChI | InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3[1] |

| InChIKey | OXFFPTMSBXBVLZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 152.7 °C at 760 mmHg | [3] |

| Melting Point | -30.45 °C (estimate) | [3] |

| Density | 0.816 g/cm³ | [3] |

| Refractive Index | 1.418 | [3] |

| Vapor Pressure | 1.3 ± 0.6 mmHg at 25°C (Predicted) | [3] |

| Flash Point | 51.6 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.66090 | [3] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][2] |

Solubility Data

Qualitative solubility information indicates that this compound is poorly soluble in water but soluble in common organic solvents such as alcohols and ethers.[4] This behavior is consistent with its molecular structure, which includes a polar hydroxyl group and a nonpolar hydrocarbon chain.

Experimental Protocols

Representative Synthesis: Reduction of 2-Ethyl-3-methylbutanoic Acid

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using a common reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Ethyl-3-methylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation of Reducing Agent: A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the completion of the reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 10% sulfuric acid and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a broad O-H stretching band (around 3300 cm⁻¹) and C-O stretching bands would be indicative of the alcohol functional group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Gas Chromatography (GC): GC analysis would determine the purity of the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via the reduction of its corresponding carboxylic acid.

References

An In-depth Technical Guide to 2-Ethyl-3-methylbutan-1-ol (CAS: 32444-34-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylbutan-1-ol is a chiral alcohol that holds potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its branched structure and stereocenter offer opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for a technical audience engaged in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in reactions, and for purification processes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 152.7 °C at 760 mmHg (predicted) | [ChemBK](--INVALID-LINK--, 2-ethyl-3-Methyl-) |

| Density | 0.8-0.9 g/mL (predicted for a related compound) | [ChemBK](--INVALID-LINK--, 2-ethyl-3-Methyl-) |

| Solubility | Soluble in alcohols and ethers; poorly soluble in water (predicted for a related compound) | [ChemBK](--INVALID-LINK--, 2-ethyl-3-Methyl-) |

| CAS Number | 32444-34-1 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the alkyl branching.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₂OH (methylene protons) | 3.4 - 3.6 | Doublet of doublets or Multiplet | |

| -CH(CH₂OH)- (methine proton) | 1.5 - 1.7 | Multiplet | |

| -CH(CH₃)₂ (methine proton) | 1.8 - 2.0 | Multiplet | |

| -CH₂CH₃ (methylene protons) | 1.3 - 1.5 | Quartet or Multiplet | ~7 |

| -CH(CH₃)₂ (methyl protons) | 0.8 - 1.0 | Doublet | ~7 |

| -CH₂CH₃ (methyl protons) | 0.8 - 1.0 | Triplet | ~7 |

| -OH (hydroxyl proton) | Variable, broad singlet | Singlet (broad) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₂OH | 65 - 70 |

| -CH(CH₂OH)- | 45 - 55 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH₂CH₃ | 20 - 25 |

| -CH(CH₃)₂ | 15 - 20 (two signals) |

| -CH₂CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the hydroxyl functional group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| ~3300 - 3400 | O-H stretch (hydrogen-bonded) | Broad, strong |

| ~2850 - 3000 | C-H stretch (alkane) | Strong, sharp |

| ~1050 - 1150 | C-O stretch (primary alcohol) | Strong |

Mass Spectrometry

Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns characteristic of primary alcohols. The molecular ion peak (m/z 116) may be weak or absent. Common fragmentation pathways include alpha-cleavage and dehydration.[1]

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 98 | [M - H₂O]⁺ | Dehydration |

| 87 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 73 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | |

| 43 | [C₃H₇]⁺ | |

| 31 | [CH₂OH]⁺ |

Synthesis Protocols

Reduction of 2-Ethyl-3-methylbutanoic Acid

This protocol is a general representation and would require optimization for specific laboratory conditions.

Materials:

-

2-Ethyl-3-methylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (dilute, for workup)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then again with water, while cooling in an ice bath.

-

Extraction: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Applications in Research and Drug Development

As a chiral building block, this compound is of interest to the pharmaceutical industry. Chiral molecules are crucial in drug development as the stereochemistry of a drug can significantly impact its efficacy and safety.[2] While specific applications of this compound in drug synthesis are not extensively documented in the public domain, its structural motifs are found in various biologically active compounds.

Potential areas of application include:

-

As a Chiral Intermediate: The (R)- and (S)-enantiomers of this compound can serve as starting materials for the synthesis of enantiomerically pure target molecules. The hydroxyl group provides a handle for further chemical transformations.

-

Derivatization for Biological Screening: The alcohol can be derivatized to create libraries of related compounds for screening in various biological assays. For example, esterification or etherification can be used to introduce different functionalities.

-

Fragment-Based Drug Discovery: The molecule itself could be considered a fragment for fragment-based drug discovery approaches, where small molecules are screened for their ability to bind to a biological target.

Safety and Toxicity

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The following information is a summary of the key safety and toxicity data.

| Hazard Category | Description |

| Flammability | Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Wear protective gloves, eye protection, and face protection.

First Aid Measures:

-

In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a chiral alcohol with potential applications as a building block in organic synthesis, particularly for the pharmaceutical industry. This guide has provided a summary of its key physicochemical properties, expected spectroscopic characteristics, a plausible synthetic route, and important safety information. Further research into its specific applications in medicinal chemistry and the development of stereoselective synthetic methods will be crucial for unlocking its full potential as a valuable tool for researchers and drug development professionals.

References

Synthesis of 2-Ethyl-3-methylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 2-Ethyl-3-methylbutan-1-ol, a C7 alcohol with potential applications in various chemical industries. This document details three main synthetic strategies: the reduction of 2-ethyl-3-methylbutanoic acid, a Grignard-based approach, and a hydroformylation-reduction sequence. For each method, this guide outlines the reaction mechanism, provides experimental protocols, and presents relevant quantitative data.

Synthesis via Reduction of 2-Ethyl-3-methylbutanoic Acid

This is a straightforward and common method for the synthesis of this compound, involving the reduction of the corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid. Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are typically employed for this transformation.

Reaction Pathway

The carbonyl group of the carboxylic acid is reduced to a primary alcohol. The reaction proceeds via a metal-alkoxy-aluminate intermediate, which is subsequently hydrolyzed to yield the final alcohol product.

Caption: Reduction of 2-ethyl-3-methylbutanoic acid.

Experimental Protocol

The following is a general procedure for the reduction of a carboxylic acid using lithium aluminum hydride.

Materials:

-

2-Ethyl-3-methylbutanoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous THF is prepared.

-

A solution of 2-ethyl-3-methylbutanoic acid in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the completion of the reaction.

-

The reaction is then cooled in an ice bath and cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Ethyl-3-methylbutanoic acid | LookChem |

| Reagent | Lithium aluminum hydride | LookChem |

| Solvent | Tetrahydrofuran | General Protocol |

| Reported Yield | 50.0% | LookChem |

Grignard Synthesis

The Grignard reaction offers a versatile method for constructing the carbon skeleton of this compound. This approach involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide, with 2-methylpropanal.

Reaction Pathway

The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-methylpropanal. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to give the final alcohol product.

Caption: Grignard synthesis of this compound.

Experimental Protocol

The following is a general procedure for a Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

2-Methylpropanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylpropanal in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Ethyl bromide, Magnesium, 2-Methylpropanal | General Protocol |

| Solvent | Anhydrous diethyl ether or THF | General Protocol |

| Theoretical Yield | Dependent on scale | - |

| Expected Purity | High after purification | - |

Synthesis via Hydroformylation and Reduction

For larger-scale industrial production, a two-step process involving hydroformylation of a C6 alkene followed by reduction of the resulting aldehyde is a viable route. A suitable starting alkene would be 3-methyl-2-pentene or 2-ethyl-1-butene.

Reaction Pathway

In the first step, the alkene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (typically rhodium-based) to form 2-ethyl-3-methylbutanal. In the second step, this aldehyde is reduced to the target alcohol, this compound, using standard reduction methods (e.g., catalytic hydrogenation or reduction with a hydride reagent).

Caption: Hydroformylation-reduction pathway.

Experimental Protocol

Step 1: Hydroformylation (General Procedure)

-

A high-pressure reactor is charged with the alkene (e.g., 3-methyl-2-pentene), a suitable solvent (e.g., toluene), and a rhodium-based catalyst (e.g., a rhodium complex with a phosphine (B1218219) ligand).

-

The reactor is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas).

-

The mixture is heated and stirred for a specified period, during which the pressure is maintained by the continuous addition of synthesis gas.

-

After the reaction, the reactor is cooled, and the excess gas is vented. The resulting solution contains 2-ethyl-3-methylbutanal.

Step 2: Reduction (General Procedure)

-

The crude aldehyde from the hydroformylation step can be reduced to the alcohol. For catalytic hydrogenation, the aldehyde solution is transferred to a hydrogenation reactor with a suitable catalyst (e.g., Raney nickel or palladium on carbon) and pressurized with hydrogen.

-

Alternatively, the aldehyde can be reduced using a hydride reagent like sodium borohydride (B1222165) in an alcoholic solvent.

-

Following the reduction, a standard workup and purification by distillation are performed to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-2-pentene or 2-ethyl-1-butene | General Protocol |

| Reagents | CO, H2, Reduction agent | General Protocol |

| Catalyst | Rhodium-based (hydroformylation), Ni or Pd (hydrogenation) | General Protocol |

| Yield | Dependent on specific conditions and catalyst | - |

Product Characterization

Spectroscopic data is crucial for the identification and purity assessment of the final product.

Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1] |

| IR Spectroscopy | Characteristic O-H and C-O stretching bands are expected. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (116.20 g/mol ) is expected. |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

References

Spectroscopic Data Analysis of 2-Ethyl-3-methylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methylbutan-1-ol, a key intermediate in various synthetic pathways. The document details the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, and presents the available spectral information in a structured format for easy interpretation and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is critical for structural elucidation and quality control in synthetic processes. The data presented is compiled from publicly available spectral databases.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Note: Specific peak assignments and coupling constants are not publicly available and would require access to the raw spectral data from spectral databases such as SpectraBase.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Note: The chemical shifts for the seven unique carbon environments in this compound are not publicly available and would require access to the raw spectral data from spectral databases such as SpectraBase.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2850-2960 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: The peak list is a general representation based on characteristic functional group absorptions for primary alcohols. The precise peak positions and intensities would be obtained from the experimental spectrum.

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| 116 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Note: The mass spectrum fragmentation pattern is not publicly available. The molecular ion peak is expected at m/z = 116, corresponding to the molecular weight of the compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interference with the analyte's signals. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

2.1.2. ¹H NMR Spectroscopy Protocol

-

Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument) is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Acquisition: A standard one-pulse sequence is typically used. Key parameters include the pulse angle (e.g., 30° or 90°), the relaxation delay (D1, typically 1-5 seconds to allow for full relaxation of the protons), the number of scans (NS, typically 8-16 for a concentrated sample), and the acquisition time (AQ, typically 2-4 seconds).

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. The signals are integrated to determine the relative ratios of the different types of protons.

2.1.3. ¹³C NMR Spectroscopy Protocol

-

Instrument Setup: Similar to ¹H NMR, the spectrometer is tuned and the magnetic field is shimmed.

-

Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. Key parameters include the pulse angle, a relaxation delay (which may need to be longer than in ¹H NMR for quaternary carbons), and a significantly higher number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

-

Processing: The FID is processed similarly to the ¹H NMR spectrum through Fourier transformation, phasing, baseline correction, and referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation

For a liquid sample like this compound, the neat liquid is typically analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

2.2.2. FTIR Spectroscopy Protocol

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared sample is placed in the infrared beam path, and the sample spectrum is acquired. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). An internal standard may be added for quantitative analysis.

2.3.2. GC-MS Protocol

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph. The injector is heated to a temperature that ensures rapid vaporization of the sample without thermal decomposition.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature ramp, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum of each eluting component is recorded, providing a fragmentation pattern that can be used for structural identification by comparison with spectral libraries.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Molecular Weight of 2-Ethyl-3-methylbutan-1-ol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to understanding and calculating the molecular weight of the organic compound 2-Ethyl-3-methylbutan-1-ol.

Chemical Structure and Formula

To determine the molecular weight, it is essential first to establish the correct chemical formula. The name this compound describes a specific isomeric structure:

-

Butan-1-ol: A four-carbon chain (butane) with a hydroxyl (-OH) group attached to the first carbon.

-

3-methyl: A methyl group (-CH₃) is attached to the third carbon of the butane (B89635) chain.

-

2-Ethyl: An ethyl group (-CH₂CH₃) is attached to the second carbon of the butane chain.

Based on this nomenclature, the condensed structural formula is:

CH₃-CH(CH₃)-CH(CH₂CH₃)-CH₂OH

From this structure, we can derive the molecular formula by counting the number of atoms of each element:

-

Carbon (C): 7 atoms

-

Hydrogen (H): 16 atoms

-

Oxygen (O): 1 atom

Thus, the molecular formula for this compound is C₇H₁₆O .

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation requires the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

Data Presentation: Atomic Weights

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Oxygen | O | ~15.999 |

The molecular weight is calculated as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

MW = (7 × 12.011) + (16 × 1.008) + (1 × 15.999)

Data Presentation: Molecular Weight Calculation

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 116.204 |

The calculated molecular weight of this compound is 116.204 g/mol .

Experimental Protocols

The determination of molecular weight is a foundational step in chemical analysis. While it is most commonly calculated from the chemical formula, it can be experimentally verified using techniques such as mass spectrometry.

Methodology: Mass Spectrometry for Molecular Weight Determination

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed to generate molecular ions with minimal fragmentation. For this alcohol, protonation [M+H]⁺ or adduction with sodium [M+Na]⁺ is expected.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion is identified. For the [M+H]⁺ ion of C₇H₁₆O, the expected m/z would be approximately 117.21, from which the molecular weight of the neutral molecule (116.20) is inferred.

Visualization of Logical Workflow

The logical process for determining the molecular weight of a chemical compound is outlined in the diagram below.

An In-Depth Technical Guide to the Purification of 2-Ethyl-3-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the purification of 2-Ethyl-3-methylbutan-1-ol, a branched-chain primary alcohol relevant in various chemical syntheses. The purification of this compound is critical to ensure the integrity of subsequent reactions and the purity of final products in research, and drug development. This document outlines potential impurities, detailed purification protocols, and methods for purity assessment.

Understanding Potential Impurities

The purification strategy for this compound is largely dictated by the impurities present, which are typically byproducts of its synthesis. A common synthetic route is the reduction of 2-ethyl-3-methyl-butyric acid.

Common Potential Impurities:

-

Unreacted Starting Material: 2-Ethyl-3-methylbutanoic acid.

-

Ester Byproducts: If an alcohol (e.g., ethanol) is used as a solvent or is present during workup, the corresponding ester, ethyl 2-ethyl-3-methylbutanoate, can form.

-

Aldehyde Intermediate: Incomplete reduction may leave traces of 2-ethyl-3-methylbutanal.

Understanding the physical properties of these potential impurities is crucial for selecting and optimizing the purification method.

Table 1: Physical Properties of this compound and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| This compound | C₇H₁₆O | 116.20 | 152.7[1] |

| 2-Ethyl-3-methylbutanoic acid | C₇H₁₄O₂ | 130.18 | ~211 (estimated) |

| Ethyl 2-ethyl-3-methylbutanoate | C₉H₁₈O₂ | 158.24 | Not available |

| 2-Ethyl-3-methylbutanal | C₇H₁₄O | 114.19 | 138-140[2] |

Purification Methodologies

Based on the differing physical properties of this compound and its likely impurities, several purification techniques can be effectively employed.

Fractional Distillation

Fractional distillation is a highly effective method for separating liquids with different boiling points. Given the significant difference in boiling points between this compound and its common impurities, this technique is a primary choice for bulk purification.

Experimental Protocol: Fractional Distillation of this compound

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all glassware is dry.

-

Place a magnetic stir bar in the distillation flask for smooth boiling.

-

-

Procedure:

-

Charge the crude this compound into the distillation flask.

-

Heat the flask using a heating mantle.

-

Slowly increase the temperature to initiate boiling.

-

Establish a suitable reflux ratio (the ratio of condensed vapor returning to the column to the vapor taken off as distillate) to allow for efficient separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.

-

Monitor the temperature at the distillation head. The initial fraction will likely contain lower-boiling impurities.

-

Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 152.7°C at atmospheric pressure).

-

Higher-boiling impurities, such as the carboxylic acid, will remain in the distillation flask.

-

-

Purity Analysis:

-

Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

-

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially on a smaller scale or for separating isomers, preparative HPLC is the method of choice. A reversed-phase C18 column is generally suitable for the separation of moderately polar compounds like alcohols.

Experimental Protocol: Preparative HPLC Purification

-

Instrumentation:

-

A preparative HPLC system equipped with a pump, injector, a suitable preparative column, a detector (e.g., UV or Refractive Index), and a fraction collector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient: A typical starting point would be a linear gradient from 30% B to 100% B over 30 minutes. The gradient should be optimized based on analytical scale injections.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

-

Detection: Refractive Index (RI) detection is suitable for alcohols as they lack a strong UV chromophore.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Inject the sample onto the column.

-

Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

-

Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

-

Purity Analysis:

-

Re-inject a small aliquot of the purified fraction into an analytical HPLC system to confirm purity.

-

References

Enantioselective Synthesis of 2-Ethyl-3-methylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust method for the enantioselective synthesis of 2-Ethyl-3-methylbutan-1-ol, a chiral alcohol with potential applications in the development of novel therapeutic agents and other specialized chemical industries. Due to the limited availability of direct enantioselective routes to this specific alcohol, this guide focuses on a well-established and reliable indirect method: the diastereoselective alkylation of an N-acyl oxazolidinone chiral auxiliary, followed by stereospecific reduction. This approach allows for precise control over the stereochemistry of the final product.

Core Synthesis Strategy: Chiral Auxiliary-Mediated Alkylation and Reduction

The chosen synthetic pathway involves three key stages:

-

Acylation of a Chiral Auxiliary: (4S)-4-benzyl-2-oxazolidinone is acylated with 3-methylbutanoyl chloride to form the corresponding N-acyl oxazolidinone.

-

Diastereoselective Alkylation: The resulting chiral imide is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with ethyl iodide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Reductive Cleavage: The chiral auxiliary is cleaved and the resulting chiral carboxylic acid is reduced to the target alcohol, this compound, with retention of stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone

Materials:

-

(4S)-4-benzyl-2-oxazolidinone

-

3-Methylbutanoyl chloride

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for workup (separatory funnel, flasks, etc.)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C is added triethylamine (1.2 eq).

-

3-Methylbutanoyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate (B86663).

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Protocol 2: Asymmetric Ethylation of (4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone

Materials:

-

(4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone

-

Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

-

Ethyl iodide (EtI)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dry ice/acetone bath (-78 °C)

-

Syringes and needles for transfer of reagents

-

Standard glassware for workup

Procedure:

-

A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

LDA (1.1 eq) is added dropwise via syringe, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

-

Ethyl iodide (1.5 eq) is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours, with progress monitored by TLC.

-

The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is purified by flash column chromatography.

Protocol 3: Reductive Cleavage to (S)-2-Ethyl-3-methylbutan-1-ol

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium aluminium hydride (LiAlH4)

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath (0 °C)

-

Reflux condenser

-

Standard glassware for workup, including a means for careful quenching of LiAlH4 (e.g., Fieser workup)

Procedure:

-

A solution of the purified alkylated N-acyl oxazolidinone (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH4 (2.0 eq) in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude alcohol.

-

The product is purified by distillation or flash column chromatography to afford enantiomerically enriched this compound. The chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, can be recovered from the filter cake.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis. It is important to note that yields and enantiomeric/diastereomeric excesses are dependent on specific reaction conditions and purification methods.

| Step | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| Acylation | (4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone | >95 | N/A |

| Alkylation | (4S)-4-benzyl-N-((2S)-2-ethyl-3-methylbutanoyl)-2-oxazolidinone | 80-90 | >95 (de) |

| Reduction | (S)-2-Ethyl-3-methylbutan-1-ol | 85-95 | >95 (ee) |

Visualizing the Synthesis Workflow

The overall experimental workflow for the enantioselective synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the enantioselective synthesis of this compound.

Logical Relationship of Synthesis Strategies

The selection of a synthetic strategy is a critical decision point in asymmetric synthesis. The following diagram illustrates the logical relationship between different potential strategies for obtaining the target chiral alcohol, highlighting the rationale for choosing the chiral auxiliary approach.

Caption: Logical decision tree for selecting a synthetic strategy.

An In-depth Technical Guide to 2-Ethyl-3-methylbutan-1-ol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of the primary alcohol, 2-Ethyl-3-methylbutan-1-ol. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a branched-chain aliphatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 152.7 °C (at 760 mmHg) | Guidechem |

| Melting Point | -30.45 °C (estimated) | Guidechem |

| Density | 0.816 g/cm³ | Guidechem |

| Solubility | Poorly soluble in water; Soluble in alcohols and ethers. | ChemBK |

| Appearance | Colorless liquid | Assumed |

| CAS Number | 32444-34-1 | --INVALID-LINK-- |

| XLogP3-AA | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Synthesis and Purification

Synthesis via Reduction of a Carboxylic Acid (Analogous Protocol)

This protocol describes the reduction of a carboxylic acid to a primary alcohol using LiAlH₄.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flushed with nitrogen gas. Anhydrous diethyl ether is added to the flask, followed by the cautious addition of a molar excess of lithium aluminum hydride (LiAlH₄) powder to form a suspension. The suspension is cooled to 0°C in an ice bath.

-

Addition of Carboxylic Acid: 2-Ethyl-3-methylbutanoic acid is dissolved in anhydrous diethyl ether and placed in the dropping funnel. The acid solution is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then heated to reflux to ensure the reaction goes to completion.

-

Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and finally more water. The resulting granular precipitate is removed by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude alcohol is then purified by fractional distillation under reduced pressure.[1]

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying this compound to remove impurities with different boiling points.

Experimental Protocol:

-

Apparatus Setup: The crude this compound is placed in a round-bottom flask with a stir bar. A fractionating column (e.g., Vigreux or packed) is attached to the flask, followed by a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.[1][2][3][4][5]

-

Distillation: The system is evacuated to the desired pressure, and the flask is heated. The vapor rises through the fractionating column, where a series of condensations and vaporizations occur, leading to a separation of components based on their boiling points.[1][4][5]

-

Fraction Collection: Fractions are collected at specific temperature ranges corresponding to the boiling points of the components at the operating pressure. The main fraction containing the purified this compound is collected when the temperature at the distillation head stabilizes at its expected boiling point under the applied vacuum.[2][3]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below based on the analysis of primary alcohols with similar structures.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Broad singlet for the -OH proton (variable chemical shift, typically 0.5-5.0 ppm).[6] - Multiplet for the two protons of the -CH₂-O- group (deshielded, ~3.3-4.0 ppm).[6] - Multiplets for the protons of the ethyl and isopropyl groups in the aliphatic region (~0.8-1.7 ppm).[6] |

| ¹³C NMR | - Signal for the carbon bearing the hydroxyl group (-CH₂-OH) in the range of 60-80 ppm.[7] - Signals for the other aliphatic carbons in the range of 10-40 ppm.[6][7] |

| FTIR | - Broad, strong O-H stretching band around 3300-3500 cm⁻¹.[8][9][10] - Strong C-O stretching band in the region of 1000-1075 cm⁻¹ for primary alcohols.[8][9][11] - C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spec. | - A weak or absent molecular ion (M⁺) peak at m/z 116.[12][13] - A prominent peak corresponding to the loss of water (M-18) at m/z 98.[12][14] - Alpha-cleavage leading to a base peak at m/z 87 (loss of an ethyl radical) or m/z 73 (loss of an isopropyl radical).[14][15] - A characteristic peak for primary alcohols at m/z 31 ([CH₂OH]⁺).[12] |

Chemical Reactivity

As a primary alcohol, this compound undergoes reactions typical of this functional group.

Oxidation to an Aldehyde

Primary alcohols can be selectively oxidized to aldehydes using mild oxidizing agents like Pyridinium Chlorochromate (PCC).

References

- 1. Purification [chem.rochester.edu]

- 2. vernier.com [vernier.com]

- 3. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. GCMS Section 6.10 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

A Comprehensive Technical Guide to 2-Ethyl-3-methylbutan-1-ol for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Versatile Chiral Building Block.

This technical guide provides a detailed overview of 2-Ethyl-3-methylbutan-1-ol, a chiral alcohol with potential applications in pharmaceutical research and development. This document consolidates key information on its commercial availability, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is a branched-chain primary alcohol. Its chemical structure and key identifying information are summarized below. The compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 32444-34-1 | [2][3] |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Canonical SMILES | CCC(CO)C(C)C | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 116.120115 g/mol | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 50.3 | [1] |

Commercial Suppliers

This compound is available from a range of chemical suppliers. Researchers can procure this compound for laboratory and research purposes. Some of the known suppliers include:

-

Biosynth[2]

-

PubChem

-

CymitQuimica

-

Hoffman Fine Chemicals

-

Advanced ChemBlocks

Synthesis of this compound

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. For this compound, this involves the reduction of 2-ethyl-3-methylbutanoic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[4][5][6]

Experimental Protocol: Reduction of 2-Ethyl-3-methylbutanoic Acid with LiAlH₄

This protocol is an adapted procedure based on standard methods for the reduction of carboxylic acids using lithium aluminum hydride.

Materials:

-

2-Ethyl-3-methylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated to reflux for several hours to ensure the complete reduction of the carboxylic acid.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄, followed by the addition of 10% sulfuric acid to dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by distillation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Source |

| ¹H NMR | PubChem[1] |

| ¹³C NMR | PubChem[1] |

| Mass Spectrometry (GC-MS) | PubChem[1] |

| Infrared Spectroscopy (FTIR) | PubChem[1] |

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural features as a chiral, branched-chain alcohol suggest several areas of potential interest for researchers.

Chiral Building Block in Synthesis

Chiral alcohols are valuable starting materials in the synthesis of enantiomerically pure pharmaceuticals.[7] The stereocenter in this compound can be utilized to introduce chirality into larger, more complex molecules, which is critical for achieving selective interactions with biological targets.

Potential Antimicrobial Activity

Long-chain and branched-chain alcohols are known to exhibit antimicrobial properties, often by disrupting the cell membranes of bacteria.[8][9][10] The lipophilic nature of this compound suggests that it could be investigated for similar activity against a range of microbial pathogens.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the Synthesis of this compound.

Logical Workflow for Antimicrobial Activity Screening

This diagram outlines a logical experimental workflow for evaluating the potential antimicrobial properties of this compound.

References

- 1. 3-Methyl-2-ethyl-1-butanol | C7H16O | CID 298856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32444-34-1 | HBA44434 [biosynth.com]

- 3. 2-ethyl-3-methyl-1-butanol [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. 2-METHYL-3-BUTEN-1-OL(4516-90-9) 1H NMR [m.chemicalbook.com]

- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cleanroom.contecinc.com [cleanroom.contecinc.com]

Methodological & Application

Application Notes and Protocols for 2-Ethyl-3-methylbutan-1-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches have revealed a notable absence of specific applications and detailed protocols for the use of 2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary or catalyst in asymmetric synthesis. While this specific chiral alcohol is commercially available, its utility in stereoselective transformations is not well-documented in peer-reviewed scientific journals. This document, therefore, provides a general framework and hypothetical protocols for evaluating the potential of this compound, or any novel chiral alcohol, as a chiral auxiliary in asymmetric synthesis. The methodologies and workflows presented are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers interested in exploring the capabilities of this and other new chiral building blocks.

Introduction to Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in organic synthesis, frequently employed as chiral auxiliaries, ligands for metal catalysts, or chiral resolving agents. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The structural features of a chiral alcohol, such as steric bulk and the presence of coordinating groups, are critical to its effectiveness in inducing stereoselectivity.

Although this compound is a chiral alcohol, its efficacy as a chiral auxiliary has not been established. A systematic evaluation would be required to determine its potential in controlling the stereochemical outcome of various asymmetric reactions.

Hypothetical Workflow for Evaluation of this compound as a Chiral Auxiliary

The process of evaluating a new chiral alcohol as a chiral auxiliary typically follows a logical progression from attachment to a substrate, performing a diastereoselective reaction, analyzing the stereochemical outcome, and finally, removing the auxiliary.

Caption: General workflow for the evaluation of a novel chiral alcohol as a chiral auxiliary.

Potential Applications in Asymmetric Reactions and Data Presentation

Should one undertake the investigation of this compound as a chiral auxiliary, several key asymmetric reactions would be suitable for initial screening. The results of such studies would ideally be tabulated to allow for clear comparison of the auxiliary's performance under different conditions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. A prochiral carboxylic acid can be converted to an ester with this compound. The resulting chiral ester can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary is expected to direct the approach of the electrophile, leading to a diastereomeric excess (d.r.) of one of the products.

Table 1: Hypothetical Data for Asymmetric Alkylation using a 2-Ethyl-3-methylbutyl Ester Auxiliary

| Entry | Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | -78 | Data to be determined | Data to be determined |

| 2 | BnBr | LHMDS | -78 | Data to be determined | Data to be determined |

| 3 | Allyl Bromide | KHMDS | -78 | Data to be determined | Data to be determined |

| 4 | BnBr | LHMDS | -40 | Data to be determined | Data to be determined |

Asymmetric Diels-Alder Reaction

In a hypothetical Diels-Alder reaction, this compound could be used to form a chiral acrylate (B77674) ester. The cycloaddition of this chiral dienophile with a diene, often in the presence of a Lewis acid, would be investigated for diastereoselectivity.

Table 2: Hypothetical Data for Asymmetric Diels-Alder Reaction

| Entry | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Cyclopentadiene | TiCl₄ | -78 | Data to be determined | Data to be determined |

| 2 | Cyclopentadiene | Et₂AlCl | -78 | Data to be determined | Data to be determined |

| 3 | Isoprene | TiCl₄ | -78 | Data to be determined | Data to be determined |

| 4 | Cyclopentadiene | Et₂AlCl | -20 | Data to be determined | Data to be determined |

General Experimental Protocols (Hypothetical)

The following protocols are provided as general examples of how one might proceed with evaluating this compound as a chiral auxiliary. These are not based on published results for this specific alcohol and should be adapted and optimized.

Protocol for Attachment of the Chiral Auxiliary (Esterification)

Caption: A representative workflow for the esterification of a prochiral carboxylic acid with the chiral alcohol.

Methodology:

-

To a solution of a prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, is added 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) is added portion-wise, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is stirred for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

The dicyclohexylurea (DCU) precipitate is removed by filtration.

-

The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield the chiral ester.

Protocol for Asymmetric Alkylation of the Chiral Ester

Methodology:

-

A solution of the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

-

The electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio.

-

Purification by column chromatography may allow for the separation of diastereomers.

Protocol for Cleavage of the Chiral Auxiliary

Methodology (for a simple ester):

-

The purified diastereomeric ester (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).

-

Lithium hydroxide (B78521) (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the enantioenriched carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

The enantiomeric excess (e.e.) of the product is determined by converting the carboxylic acid to a methyl ester (e.g., with TMS-diazomethane) and analyzing by chiral HPLC or GC.

Conclusion

While this compound is not a recognized chiral auxiliary in the existing literature, this does not preclude its potential utility. The general protocols and evaluation framework provided in these notes offer a starting point for researchers to systematically investigate its effectiveness in asymmetric synthesis. Successful application would depend on its ability to effectively shield one face of a reactive intermediate, which is a function of its unique steric and electronic properties. Any positive results from such an investigation would represent a novel contribution to the field of asymmetric synthesis.

Application Notes and Protocols for 2-Ethyl-3-methylbutan-1-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylbutan-1-ol is a chiral alcohol that holds potential as a versatile building block in asymmetric synthesis. Its stereogenic center can be exploited to induce chirality in new molecules, a critical aspect in the development of pharmaceuticals where the biological activity of a compound is often dependent on its stereochemistry.[1][2] This document provides detailed application notes and protocols for the proposed use of (S)-2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary in the synthesis of a key pharmaceutical intermediate. While specific applications of this alcohol are not extensively documented in current literature, these protocols are based on well-established principles of asymmetric synthesis and are intended to serve as a guide for researchers exploring its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol [3][4] |

| CAS Number | 32444-34-1 (racemate)[3][5] |

| (S)-Enantiomer CAS | 56116-35-9[4] |

| Appearance | Colorless liquid |

| Boiling Point | ~160-162 °C |

| Solubility | Soluble in most organic solvents. |

Table 1: Physicochemical Properties of this compound

Application Note 1: Proposed Use of (S)-2-Ethyl-3-methylbutan-1-ol as a Chiral Auxiliary in Diastereoselective Alkylation

Objective:

To utilize (S)-2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate, yielding an enantiomerically enriched carboxylic acid derivative. This approach is fundamental in the synthesis of chiral molecules for drug discovery.

Background:

Chiral auxiliaries are reusable chemical entities that impart chirality to a substrate during a chemical transformation. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently removed to yield the desired chiral product. The bulky isopropyl and ethyl groups of this compound can provide the necessary steric hindrance to control the facial selectivity of enolate reactions.

Proposed Synthetic Pathway:

The proposed synthetic route involves three key stages:

-

Esterification: Attachment of the chiral auxiliary, (S)-2-Ethyl-3-methylbutan-1-ol, to a prochiral carboxylic acid (e.g., propanoic acid) to form a chiral ester.

-

Diastereoselective Alkylation: Deprotonation of the chiral ester to form a stereodefined enolate, followed by alkylation with an electrophile (e.g., benzyl (B1604629) bromide). The steric bulk of the chiral auxiliary is expected to direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.

-

Auxiliary Cleavage: Hydrolysis of the alkylated ester to yield the desired enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Caption: Proposed workflow for asymmetric synthesis using (S)-2-Ethyl-3-methylbutan-1-ol.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Ethyl-3-methylbutyl propanoate (Chiral Ester)

-

To a solution of (S)-2-Ethyl-3-methylbutan-1-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the chiral ester.

Protocol 2: Diastereoselective Alkylation of the Chiral Ester

-

To a solution of lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.3 M) at -78 °C, add a solution of the chiral ester (1.0 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-